Ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid is a complex compound with the molecular formula C16H24O8 and a molecular weight of 344.35700 . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid involves the polymerization of ethenyl acetate, 2-methylidenebutanoic acid, and 2-methylprop-2-enoic acid. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired polymerization .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization processes. These processes are optimized for efficiency and yield, utilizing advanced equipment and technology to control reaction conditions and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a wide range of products, depending on the substituents involved .
Wissenschaftliche Forschungsanwendungen
Ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid has numerous scientific research applications, including:
Chemistry: Used as a monomer in polymerization reactions to create various polymers with unique properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as changes in molecular structure, reactivity, and stability. The exact pathways and targets depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid include:
- Methacrylic acid
- Ethyl acrylate
- Acrylic acid
- Vinyl acetate polymer
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and polymerization properties. This combination allows for the creation of polymers with specific and desirable characteristics, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
31550-14-8 |
---|---|
Molekularformel |
C13H20O6 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.2C4H6O2/c1-3-4(2)5(6)7;1-3-6-4(2)5;1-3(2)4(5)6/h2-3H2,1H3,(H,6,7);3H,1H2,2H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
PHYCQAPGOLYKFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.